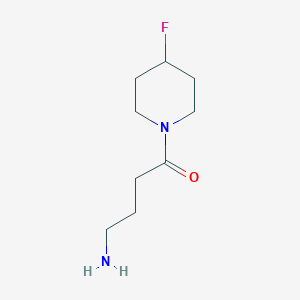

4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one

Description

BenchChem offers high-quality 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-(4-fluoropiperidin-1-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O/c10-8-3-6-12(7-4-8)9(13)2-1-5-11/h8H,1-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPURCRZXWNOZDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=O)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fluorine Bioisostere: A Technical Guide to 4-Fluoropiperidine Physicochemistry

Executive Summary

In modern medicinal chemistry, the 4-fluoropiperidine moiety represents a high-value "privileged structure." It serves as a strategic bioisostere for the piperidine ring—one of the most common nitrogen heterocycles in FDA-approved drugs. The introduction of a single fluorine atom at the 4-position is not merely a steric block; it is an electronic switch that fundamentally alters the molecule's basicity (pKa), lipophilicity (LogD), and conformational landscape.

This guide provides a technical deep-dive into these properties, offering researchers a roadmap for deploying 4-fluoropiperidine to optimize lead compounds for metabolic stability and membrane permeability.

Electronic Modulation: The pKa Shift

The most immediate impact of 4-fluorination is the modulation of the piperidine nitrogen's basicity.

Mechanism of Action

The fluorine atom is the most electronegative element (

Comparative Data

While unsubstituted piperidine is highly basic, the 4-fluoro analog brings the pKa closer to the physiological range.[1] This shift is critical for oral bioavailability.

| Compound | Structure | pKa (Conj.[1][2][3][4] Acid) | % Ionized at pH 7.4 | |

| Piperidine | ~11.2 | Reference | >99.9% | |

| 4-Fluoropiperidine | ~9.6 – 9.8 | -1.5 | ~99.5% | |

| 3,3-Difluoropiperidine | ~8.5 | -2.7 | ~92.0% |

Implication: A pKa drop of ~1.5 log units does not eliminate ionization (the molecule remains largely cationic at pH 7.4), but it significantly increases the fraction of the neutral free base available for passive membrane diffusion. This often resolves "permeability-limited" absorption issues.

Lipophilicity and Permeability (LogP vs. LogD)

Researchers often conflate the lipophilicity of the fluorine atom with the lipophilicity of the whole molecule.

-

Intrinsic Lipophilicity (LogP): Fluorine is hydrophobic. Replacing a C-H bond with a C-F bond typically increases the intrinsic LogP.

-

Effective Distribution (LogD): Because 4-fluorination lowers the pKa, a larger fraction of the molecule exists in the neutral state at physiological pH compared to the parent piperidine. Consequently, the LogD7.4 (distribution coefficient at pH 7.4) often increases significantly more than the LogP would suggest.

The Permeability Logic Flow

The following diagram illustrates the decision process for using 4-fluoropiperidine to solve ADME problems.

Conformational Dynamics: The "Axial Preference"

Unlike the bulky methyl group which strictly prefers the equatorial position to avoid 1,3-diaxial strain, the fluorine atom in 4-fluoropiperidine exhibits complex conformational behavior governed by the Gauche Effect and Charge-Dipole Interactions .

The Phenomenon

In the protonated ammonium form (which dominates in biological media), 4-fluoropiperidine often exhibits a preference for the axial conformation of the fluorine atom, or a reduced preference for the equatorial form compared to cyclohexane analogs.

-

Equatorial F: Sterically favored but electronically neutral.

-

Axial F: Stabilized by an attractive electrostatic interaction between the electronegative fluorine (

) and the positively charged ammonium center (

Why this matters: Binding pockets are distinct 3D environments. If a protein pocket requires a specific vector for the fluorine (e.g., to fill a hydrophobic sub-pocket), understanding that the molecule might adopt a different conformation in solution vs. the bound state is critical for entropy calculations in docking studies.

Metabolic Stability: The "Metabolic Soft Spot"

The C4 position of a piperidine ring is a classic "metabolic soft spot," highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[5]

Mechanism of Stabilization

CYP450 enzymes typically initiate metabolism via hydrogen atom abstraction (HAT). The C-H bond strength is ~98 kcal/mol.

-

Blockade: Replacing the C4-H with Fluorine removes the abstractable proton. The C-F bond (~116 kcal/mol) is chemically inert to CYP oxidation.

-

Electronic Deactivation: The electronegativity of fluorine deactivates adjacent C-H bonds (at C3/C5) toward oxidation, further hardening the ring against metabolic degradation.

Experimental Protocols

Synthesis: Deoxofluorination of N-Boc-4-Hydroxypiperidine

Direct fluorination of piperidine is non-selective. The standard medicinal chemistry route involves deoxofluorination of the alcohol precursor.

Safety Warning: Deoxofluorinating reagents (DAST, Deoxo-Fluor) can release HF and are thermally unstable. XtalFluor-E is a safer, crystalline alternative that releases less fumes and has better thermal stability.

Protocol (Using XtalFluor-E)

-

Substrate: Start with N-Boc-4-hydroxypiperidine (commercially available).[6]

-

Reagents: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a promoter, and Selectfluor (as an additive to suppress elimination).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Cool the solution of N-Boc-4-hydroxypiperidine (1.0 eq) and DBU (1.5 eq) in DCM to -78°C.

-

Slowly add XtalFluor-E (1.2 eq).

-

Allow to warm to room temperature (RT) and stir for 12 hours.

-

Quench: Pour into saturated aqueous

.

-

-

Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane to remove the Boc group, yielding 4-fluoropiperidine HCl salt.

pKa Determination (Potentiometric Titration)

Because the pKa is near 9.6, standard UV-metric methods may struggle if the compound lacks a chromophore near the ionization center. Potentiometric titration is the gold standard.

-

Preparation: Dissolve 5-10 mg of the 4-fluoropiperidine salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

-

Titrant: Standardized 0.1 M KOH (carbonate-free).

-

Apparatus: Automated titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

-

Execution: Perform a "blank" titration first. Titrate the sample from pH 2.0 to pH 12.0.

-

Calculation: Use the Bjerrum difference plot method to calculate the pKa. Expect a value ~1.5 units lower than the non-fluorinated control.

References

-

Nairoukh, Z. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

-

Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Gillis, E. P. et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Müller, K. et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 6. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Initial toxicity screening of novel psychoactive substances

An In-depth Technical Guide to the Initial Toxicity Screening of Novel Psychoactive Substances

Authored by a Senior Application Scientist

Introduction: The Imperative for Proactive Toxicological Profiling of Novel Psychoactive Substances (NPS)

The ever-expanding landscape of Novel Psychoactive Substances (NPS) presents a formidable challenge to public health and safety. These synthetically designed compounds often mimic the effects of controlled substances while evading established legal frameworks. Their rapid proliferation and chemical diversity necessitate a robust, efficient, and scientifically rigorous approach to initial toxicity screening. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to establish a self-validating system for the preliminary toxicological assessment of NPS. Our focus is on the strategic integration of in silico and in vitro methodologies to build a foundational understanding of a compound's potential hazards, thereby enabling informed risk assessment and prioritizing substances for further investigation.

The core philosophy of this guide is rooted in a tiered, mechanism-driven approach. We will move beyond a simple checklist of assays to explain the causal logic behind the experimental choices, ensuring that each step in the screening cascade is a logical progression built upon the data generated in the preceding stage. This ensures not only the scientific integrity of the findings but also the efficient allocation of resources in a high-throughput environment.

Part 1: Foundational Assessment - In Silico and Cytotoxicity Profiling

The initial phase of NPS toxicity screening focuses on building a foundational understanding of the compound's potential liabilities through computational predictions and broad-based cell health assays. This stage is critical for prioritizing compounds and guiding the design of more specific, mechanism-focused investigations.

In Silico Toxicological Prediction: The First Line of Inquiry

Before any wet lab experiments are initiated, a comprehensive in silico analysis is paramount. This computational approach leverages the chemical structure of the NPS to predict its potential toxicological properties.

Methodology:

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilize validated QSAR models to predict a range of toxicological endpoints. These models are built on large datasets of known chemical structures and their associated toxicological data. Key endpoints to assess include:

-

Genotoxicity: Predictions of mutagenicity (e.g., Ames test outcome) and clastogenicity (e.g., micronucleus test outcome).

-

Cardiotoxicity: Prediction of hERG channel inhibition, a key indicator of potential for cardiac arrhythmias.

-

Hepatotoxicity: Predictions of potential for drug-induced liver injury (DILI).

-

Neurotoxicity: Predictions of potential for adverse effects on the nervous system.

-

-

Pharmacophore Modeling: Identify the key structural features of the NPS that are responsible for its predicted biological activity and potential toxicity. This can help in understanding the potential mechanism of action and in comparing the NPS to known toxicants.

-

Metabolite Prediction: Predict the likely metabolites of the NPS, as these may be more or less toxic than the parent compound.

Causality and Significance:

The in silico assessment serves as a hypothesis-generating tool. A prediction of high hERG liability, for instance, immediately flags the compound for focused cardiotoxicity testing. This proactive approach allows for the early identification of potential "show-stoppers" and ensures that subsequent experimental work is targeted and relevant.

High-Throughput Cytotoxicity Screening: Establishing a Therapeutic Window

The first in vitro step is to determine the concentration range at which the NPS elicits a cytotoxic response. This is fundamental for distinguishing between targeted pharmacological effects and overt cellular toxicity in subsequent assays.

Experimental Protocol: Neutral Red Uptake (NRU) Assay for Cytotoxicity

-

Cell Culture: Seed a relevant cell line (e.g., SH-SY5Y for neurotoxicity, HepG2 for hepatotoxicity) in 96-well plates and allow for attachment and growth for 24 hours.

-

Compound Treatment: Prepare a serial dilution of the NPS and treat the cells for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

Neutral Red Staining: Following treatment, incubate the cells with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.

-

Dye Extraction and Quantification: Wash the cells and extract the dye. Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data

| Compound | Cell Line | Exposure Time (hr) | IC50 (µM) |

| NPS-001 | SH-SY5Y | 24 | 15.2 |

| NPS-001 | HepG2 | 24 | 32.8 |

| NPS-002 | SH-SY5Y | 24 | > 100 |

| NPS-002 | HepG2 | 24 | 85.1 |

Diagram: Tiered Initial Toxicity Screening Workflow

Caption: A tiered workflow for initial NPS toxicity screening.

Part 2: Core Safety Liabilities - Genotoxicity and Cardiotoxicity

Following the initial broad-based assessment, the focus shifts to specific, high-impact toxicological endpoints that represent significant safety concerns: genotoxicity and cardiotoxicity.

Genotoxicity Assessment: A Critical Safety Hurdle

The potential for an NPS to damage DNA is a critical safety endpoint, as genotoxic compounds can be carcinogenic. A standard in vitro genotoxicity battery is essential.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y) and treat with a range of concentrations of the NPS, based on the previously determined cytotoxicity data. Include a vehicle control and a known clastogen as a positive control.

-

Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., DAPI).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in micronuclei indicates chromosomal damage.

Causality and Significance:

A positive result in the micronucleus assay, particularly when corroborated by a positive Ames test for mutagenicity, is a significant red flag. It suggests that the NPS has the potential to cause genetic damage, which is a major concern for human health.

Cardiotoxicity Screening: Assessing the Risk of Arrhythmias

Many psychoactive substances have known cardiotoxic effects, and assessing this liability early is crucial. The use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provides a physiologically relevant model for this assessment.

Experimental Protocol: hiPSC-Cardiomyocyte Beating Assay

-

hiPSC-CM Culture: Plate hiPSC-CMs in multi-well plates where they will form a spontaneously beating syncytium.

-

Compound Treatment: Treat the cells with a range of concentrations of the NPS.

-

Functional Assessment: Use a microplate-based system to measure the beat rate and contractility of the cardiomyocytes in real-time.

-

Data Analysis: Analyze the data to determine the effect of the NPS on cardiomyocyte function. A significant change in beat rate or contractility indicates a potential for cardiotoxicity.

Diagram: hERG Channel Inhibition Pathway

Caption: The pathway from hERG channel inhibition by an NPS to potential cardiac arrhythmia.

Part 3: Target Organ Toxicity - A Focused Investigation

Based on the in silico predictions and the known pharmacology of the NPS class, targeted assays for hepatotoxicity and neurotoxicity should be conducted.

Hepatotoxicity Assessment: Evaluating the Potential for Liver Injury

The liver is a primary site of drug metabolism and is susceptible to drug-induced injury.

Experimental Protocol: Primary Human Hepatocyte Viability Assay

-

Hepatocyte Culture: Culture primary human hepatocytes, which are considered the gold standard for in vitro hepatotoxicity testing.

-

Compound Treatment: Treat the hepatocytes with the NPS for a relevant time period.

-

Multiplexed Assay: Use a multiplexed assay to simultaneously measure multiple markers of hepatotoxicity, such as ATP levels (a measure of cell viability), and the release of lactate dehydrogenase (LDH) (a marker of cell membrane damage).

Neurotoxicity Assessment: Probing for Adverse Effects on the Nervous System

For NPS with predicted central nervous system activity, it is essential to assess their potential for neurotoxicity.

Experimental Protocol: Neurite Outgrowth Assay

-

Neuronal Cell Culture: Culture a neuronal cell line (e.g., PC-12) and induce differentiation to form neurites.

-

Compound Treatment: Treat the differentiated cells with the NPS.

-

Imaging and Analysis: Use high-content imaging to capture images of the cells and automated image analysis software to quantify neurite length and branching. A decrease in neurite outgrowth is an indicator of potential neurotoxicity.

Conclusion: Synthesizing a Preliminary Toxicity Profile

The initial toxicity screening of novel psychoactive substances is a dynamic and iterative process. By integrating in silico predictions with a tiered and targeted in vitro testing strategy, a comprehensive preliminary toxicological profile can be constructed. This profile is not intended to be a definitive safety assessment but rather a critical tool for hazard identification and risk management. The data generated from this screening cascade allows for the prioritization of compounds for further in vivo testing, informs regulatory decision-making, and ultimately contributes to the protection of public health in the face of the ever-evolving challenge of NPS.

References

-

In Silico Toxicology in the 21st Century: Challenges and Opportunities. (2018). National Academies of Sciences, Engineering, and Medicine. [Link]

-

The Neutral Red Uptake Assay for the Estimation of Cell Viability and Cytotoxicity. (2016). JoVE (Journal of Visualized Experiments). [Link]

-

Human iPSC-derived Cardiomyocytes in Drug Discovery and Safety Assessment. (2019). Cellular Dynamics International. [Link]

Structure elucidation of 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one using NMR and MS

Technical Whitepaper: Structural Elucidation of 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one

Executive Summary & Strategic Context

The compound 4-Amino-1-(4-fluoropiperidin-1-yl)butan-1-one (Formula:

The Analytical Challenge:

Elucidating this structure requires differentiating it from regioisomers (e.g., 3-fluoropiperidine derivatives) and confirming the integrity of the amide bond. The presence of the fluorine atom provides a unique "spectroscopic handle" (

This guide details a self-validating workflow using High-Resolution Mass Spectrometry (HRMS) and Multi-nuclear NMR (

Analytical Workflow (Decision Tree)

The following logic flow ensures no structural feature is assumed without experimental verification.

Figure 1: Step-wise elucidation strategy prioritizing the unique Fluorine handle.

Mass Spectrometry: The Molecular Weight & Fragmentation

Objective: Confirm elemental composition and identify the two distinct halves of the molecule (GABA chain vs. Fluoropiperidine ring).

Experimental Protocol (HRMS)

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

-

Direct Infusion: Flow rate 5-10

L/min.

Data Interpretation

| Parameter | Observed Value (m/z) | Interpretation |

| Parent Ion | 189.1403 | Matches |

| Fragment A | 172.11 | |

| Fragment B | 102.07 | |

| Fragment C | 169.13 |

Expert Insight: The presence of the

NMR Spectroscopy: The Structural Skeleton

Objective: Map the connectivity and stereochemistry. Solvent Selection: Use DMSO-d6 if the sample is a salt (HCl). Use CDCl3 for the free base. Note: The data below assumes CDCl3 to highlight chemical shift distinctiveness.

NMR (The "Smoking Gun")

This is the first experiment to run. It simplifies the analysis immediately.

-

Signal: A single multiplet (typically a triplet of triplets due to coupling with neighboring protons).

-

Chemical Shift:

-170 to -185 ppm (referenced to -

Decoupling: Run a

-decoupled

NMR (Proton Connectivity)

The spectrum will be dominated by the Geminal H-F coupling .

| Position | Type | Multiplicity & Coupling ( | Structural Logic | |

| Piperidine-H4 | CH-F | 4.6 - 4.9 | dm (doublet of multiplets). | The large doublet split is caused by the geminal Fluorine. |

| Piperidine-H3/H5 | 1.7 - 2.0 | m (complex) | Vicinal coupling to F and H4. | |

| Piperidine-H2/H6 | 3.3 - 3.7 | m (broad/complex) | Deshielded by Nitrogen. Broadened by amide rotation. | |

| Butan-H2 | 2.35 | t ( | Alpha to carbonyl. | |

| Butan-H3 | 1.80 | quint ( | Beta-position. | |

| Butan-H4 | 2.75 | t ( | Alpha to primary amine. |

Critical Phenomenon - Amide Rotamers:

Because the N-CO bond has partial double-bond character, rotation is slow. In the

-

Validation: Run the NMR at elevated temperature (e.g., 50°C). The peaks should coalesce and sharpen as rotation becomes fast.

NMR (Carbon Skeleton)

The Carbon-Fluorine couplings are definitive proof of the substitution position.

| Carbon | Assignment | C-F Coupling ( | |

| C=O | Amide Carbonyl | ~171.0 | Singlet (too far from F). |

| Pip-C4 | C-F | ~88.0 | Doublet ( |

| Pip-C3/C5 | ~30.5 | Doublet ( | |

| Pip-C2/C6 | ~40.0 | Doublet ( | |

| Butan-C2,3,4 | Linker | 20-40 | Singlets. |

Detailed Experimental Methodologies

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the compound.

-

Solvent: Add 0.6 mL of DMSO-d6 (preferred for polar amines/salts) or CDCl3 (if free base).

-

Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to ensure good shimming.

-

Reference: Ensure the solvent contains TMS (Tetramethylsilane) for 0.0 ppm referencing.

Protocol B: 2D NMR Confirmation (HSQC & HMBC)

To rigorously connect the butane chain to the piperidine ring:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate the proton at

4.8 (H4) directly to the carbon at -

HMBC (Heteronuclear Multiple Bond Correlation):

-

Look for a correlation from the Butan-H2 protons (

2.35) to the Amide Carbonyl ( -

Crucially, look for a correlation from the Piperidine-H2/H6 protons (

3.5) to the same Amide Carbonyl ( -

Result: This "bridge" confirms the amide bond links the two fragments.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for shifts and J-coupling ranges).

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-Fluoropiperidine. Retrieved from [Link] (Base fragment spectral data).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Excellent resource for dynamic NMR and amide rotamerism).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Technical Guide: Thermal Stability & Degradation Profile of Aminopiperidine Derivatives

Executive Summary

Aminopiperidine derivatives represent a critical pharmacophore in modern medicinal chemistry, serving as the backbone for Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin). While the piperidine ring offers structural rigidity and favorable pharmacokinetic properties, the introduction of an exocyclic amine creates a dual-threat degradation profile: oxidative susceptibility at the secondary ring nitrogen and Maillard reactivity at the primary exocyclic amine.

This guide provides a mechanistic analysis of these degradation pathways, supported by standardized testing protocols (ICH Q1A) and mitigation strategies for formulation scientists.

Part 1: Molecular Architecture & Vulnerabilities[1]

The stability profile of aminopiperidine is dictated by two distinct reactive centers.[1] Understanding these electronic vulnerabilities is the first step in designing robust formulations.

The Ring Nitrogen (Secondary Amine)

-

Vulnerability: Oxidative N-dealkylation and N-oxide formation.[1]

-

Mechanism: The lone pair on the piperidine nitrogen is susceptible to attack by reactive oxygen species (ROS). This often leads to the formation of N-oxides or, under radical conditions, hydrogen abstraction at the

-carbon (C2/C6), leading to imine formation and eventual ring opening.

The Exocyclic Nitrogen (Primary Amine)

-

Vulnerability: Nucleophilic attack on electrophiles (Maillard Reaction).[1]

-

Mechanism: The primary amine group is a potent nucleophile. In the presence of reducing sugars (e.g., Lactose), it initiates a condensation reaction forming a glycosylamine, followed by an Amadori rearrangement.[2] This is the primary cause of discoloration (browning) in solid dosage forms.

Part 2: Degradation Pathways & Mechanisms[1]

Oxidative Degradation (The Dominant Pathway)

Unlike simple thermal decomposition, which requires high energy, oxidative degradation can occur at ambient temperatures if catalyzed by light or metal ions.

Key Impurities:

-

Piperidine N-oxide: The most common degradation product.

-

Tetrahydropyridine derivatives: Formed via oxidative dehydrogenation.[1]

The Maillard Reaction (Excipient Incompatibility)

This is the most critical formulation risk. If an aminopiperidine derivative is wet-granulated with lactose, degradation is almost guaranteed over time.[1]

Visualizing the Pathway: The following diagram illustrates the divergence between oxidative and excipient-driven degradation.

Figure 1: Dual degradation pathways showing oxidative vulnerability vs. excipient-driven instability.

Part 3: Thermal Analysis Profiles (TGA & DSC)

Thermal analysis is used to distinguish between physical phase transitions and chemical degradation.[1]

| Technique | Parameter Measured | Typical Aminopiperidine Profile | Interpretation |

| TGA (Thermogravimetric Analysis) | Mass Loss vs. Temp | Stable mass up to ~180-220°C. Sharp drop thereafter. | <100°C Loss: Solvents/Moisture.>200°C Loss: Degradation (Ring opening/fragmentation).[1] |

| DSC (Differential Scanning Calorimetry) | Heat Flow vs. Temp | Sharp Endotherm (Melting) followed by Exotherm (Decomp).[1] | Endotherm: Melting point (verify purity).Exotherm: Oxidative decomposition (if run in air).[1] |

Analytical Insight: Always perform TGA before DSC. If TGA shows mass loss at the suspected melting point, the drug is decomposing upon melting, which complicates polymorphism screening.

Part 4: Standardized Stress Testing Protocols (ICH Q1A)

To validate the stability profile, you must subject the API to forced degradation. These protocols are aligned with ICH Q1A(R2) guidelines [1].

Oxidative Stress Protocol[1]

-

Objective: Force N-oxide formation to identify retention times of oxidized impurities.

-

Reagents: 3% Hydrogen Peroxide (

).[1][3] -

Procedure:

Thermal Stress (Solid State)

-

Objective: Simulate accelerated storage conditions.

-

Procedure:

Excipient Compatibility Screening (Binary Mix)

-

Objective: Confirm Maillard incompatibility.

-

Procedure:

-

Mix API and Lactose Monohydrate in a 1:1 ratio (w/w).

-

Add 5% water (by weight) to simulate wet granulation moisture.[1]

-

Seal in a vial and incubate at 50°C for 2 weeks.

-

Observation: Check for visual browning (yellow/brown discoloration) relative to a control (API + Mannitol).

-

Part 5: Mitigation Strategies

Formulation Defense

-

Excipient Selection: Strictly avoid reducing sugars (Lactose, Fructose, Dextrose).[1]

-

Alternative: Use Mannitol , Microcrystalline Cellulose (MCC) , or Dibasic Calcium Phosphate .[1]

-

-

pH Control: Aminopiperidines are basic.[1] Acidifying the micro-environment (e.g., using Citric Acid) can protonate the amine, reducing its nucleophilicity and slowing Maillard reactions, though this may impact solubility.

-

Packaging: If oxidative degradation is dominant, use oxygen scavengers in the canister or nitrogen-purge the blister packs.

Analytical Workflow

The following Graphviz diagram outlines the decision tree for stability testing.

Figure 2: Decision tree for formulation optimization based on stress testing results.

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1][5] International Council for Harmonisation.[1] [Link]

-

Waterman, K. C., et al. Stabilization of Pharmaceuticals to Oxidative Degradation.[1] Pharmaceutical Development and Technology.[1] [Link]

-

Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] Taylor & Francis.[1] [Link][6]

-

Wirth, D. D., et al. Maillard Reaction of Lactose and Fluoxetine Hydrochloride, a Secondary Amine.[1] Journal of Pharmaceutical Sciences.[1] [Link]

Sources

Methodological & Application

Application Note: In Vitro Assays for Evaluating N-Type Calcium Channel (CaV2.2) Blockers

Target Audience: Researchers, electrophysiologists, and drug development professionals. Application: High-throughput screening (HTS) and biophysical characterization of novel analgesics.

Introduction & Mechanistic Rationale

N-type voltage-gated calcium channels (CaV2.2) are predominantly localized at the presynaptic terminals of nociceptive neurons in the dorsal root ganglion (DRG) and spinal cord. Upon action potential-induced membrane depolarization, CaV2.2 channels open, facilitating a rapid intracellular calcium influx. This calcium transient is the critical catalyst for the exocytosis of pain-related neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP) [1]. Because of their upstream role in pain signaling, CaV2.2 channels are a highly validated therapeutic target for refractory neuropathic and chronic pain.

To successfully identify and characterize novel CaV2.2 blockers, drug discovery programs require a robust, self-validating in vitro screening cascade. This Application Note details a two-tiered approach:

-

Primary High-Throughput Screening (HTS): Fluorescence Imaging Plate Reader (FLIPR) assays utilizing calcium-sensitive dyes to rapidly triage large compound libraries [2].

-

Secondary Orthogonal Validation: Automated Whole-Cell Patch-Clamp (APC) electrophysiology to confirm direct channel block, resolve binding kinetics, and evaluate state-dependent inhibition [3].

The Causality Behind the Assay Design

Why utilize a two-tiered system? While FLIPR provides massive throughput, it measures intracellular calcium accumulation as a proxy for channel activity. This proxy can be confounded by off-target effects, such as calcium release from intracellular stores or interference from other ion channels.

Automated patch-clamp resolves this by directly measuring ionic currents across the cell membrane, offering high-fidelity biophysical data. Crucially, APC allows researchers to clamp the membrane at specific voltages to identify "state-dependent" blockers . State-dependent blockers preferentially bind to the inactivated state of the channel—a conformation highly prevalent in chronically depolarized, hyperactive pain neurons. By targeting the inactivated state, these drugs spare the closed/resting state of healthy neurons, thereby maximizing analgesic efficacy while minimizing dose-limiting neurological side effects [4].

Visualizing the Pharmacology and Workflow

Fig 1. CaV2.2 signaling pathway and mechanism of pharmacological inhibition.

Fig 2. Two-tiered in vitro screening cascade for CaV2.2 blocker discovery.

Experimental Protocols

Protocol A: High-Throughput FLIPR Ca2+ Flux Assay

Objective: Rapid quantification of CaV2.2 inhibition using KCl-induced membrane depolarization. Cell Line: HEK293 cells stably expressing human CaV2.2, α2δ1, and β3 subunits. (Alternatively, SH-SY5Y neuroblastoma cells endogenously expressing CaV2.2 can be utilized [1]).

Step-by-Step Methodology:

-

Cell Plating: Seed HEK293-CaV2.2 cells at 15,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C in a 5% CO2 atmosphere to ensure monolayer adherence.

-

Dye Loading: Aspirate culture media. Add 20 µL/well of a no-wash calcium-sensitive dye solution (e.g., Calcium 5 or Calcium 6 Assay Kit) dissolved in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid to inhibit anion-exchange proteins and prevent dye extrusion, pH 7.4). Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature for thermal equilibration [2].

-

Compound Preparation: Prepare test compounds in assay buffer at 3X final concentration.

-

Self-Validating Controls: Include 1 µM ω-conotoxin GVIA as a positive control (expected 100% inhibition) and 10 µM Nifedipine as a negative control to block any endogenous L-type calcium channels, ensuring the fluorescent signal is strictly N-type mediated.

-

-

Compound Addition: Transfer 10 µL of test compounds to the assay plate using an automated liquid handler. Incubate for 15–30 minutes at room temperature to allow compound binding.

-

Depolarization & Reading: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence reading (excitation 470–495 nm; emission 515–575 nm) for 10 seconds. Inject 15 µL of depolarization buffer (Assay buffer supplemented with 90 mM KCl and 5 mM CaCl2) to elicit channel opening.

-

Data Acquisition: Record fluorescence continuously for 3 minutes. Calculate the response as the maximum peak fluorescence minus the baseline (ΔF/F).

Protocol B: Automated Whole-Cell Patch-Clamp (e.g., QPatch or SyncroPatch)

Objective: High-fidelity electrophysiological profiling and state-dependent block assessment[3].

Step-by-Step Methodology:

-

Cell Preparation: Harvest HEK293-CaV2.2 cells using a mild detachment enzyme (e.g., Detachin or Accutase) to preserve membrane channel integrity. Resuspend in extracellular solution at a density of 2–5 × 10^6 cells/mL.

-

Buffer Formulation:

-

Intracellular Solution (mM): 101 CsCl, 24 CsF, 1.8 MgCl2, 7.4 EGTA, 9 HEPES, 4 MgATP, 0.3 NaGTP (pH 7.3 with CsOH, ~290 mOsm). Rationale: Cesium (Cs+) is used to block endogenous outward potassium currents that would otherwise contaminate the calcium signal.

-

Extracellular Solution (mM): 145 Tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH, ~310 mOsm). Rationale: Barium (Ba2+) acts as the charge carrier to enhance current amplitude and prevent calcium-dependent inactivation (CDI) of the channel.

-

-

Seal Formation: Load cells onto the automated patch-clamp planar chip. The system automatically applies negative pressure to form a gigaseal (>1 GΩ) and subsequently ruptures the membrane to achieve the whole-cell configuration.

-

Voltage Protocols for State-Dependence [4]:

-

Closed-State Protocol (Hyperpolarized): Hold cells at -100 mV. Apply a 50 ms test pulse to +10 mV every 20 seconds.

-

Inactivated-State Protocol (Depolarized): Hold cells at -60 mV (causing ~40-50% steady-state inactivation of the channel population). Apply a 50 ms test pulse to +10 mV every 20 seconds.

-

-

Compound Application: Perfuse test compounds for 3–5 minutes at each concentration to reach steady-state block. Measure the peak inward Ba2+ current.

-

Validation: Apply 1 µM ω-conotoxin GVIA at the end of the experiment to confirm the isolated current is exclusively CaV2.2-mediated.

Data Presentation & Interpretation

To establish a trustworthy and self-validating assay system, the pharmacology of novel compounds must be benchmarked against historical biophysical data. Table 1 summarizes the expected outcomes for standard reference compounds across both assay formats.

Table 1: Pharmacological Validation of CaV2.2 Assays

| Compound | Mechanism / Target | FLIPR Assay IC50 | APC (Holding -100 mV) IC50 | APC (Holding -60 mV) IC50 |

| ω-Conotoxin GVIA | Selective CaV2.2 Peptide Toxin | ~1–5 nM | ~1 nM | ~1 nM (State-independent) |

| Ziconotide | Synthetic ω-Conotoxin | ~2 nM | ~1.5 nM | ~1.5 nM (State-independent) |

| A-1264087 | Small Molecule State-Dependent Blocker | ~3.5 µM | ~8.4 µM | ~1.6 µM (State-dependent) |

| Nifedipine | L-Type (CaV1.2) Blocker | >10 µM (Inactive) | >10 µM (Inactive) | >10 µM (Inactive) |

Data Interpretation Note: Small molecule blockers like A-1264087 demonstrate a significant leftward shift in potency (lower IC50) when the membrane is held at a depolarized potential (-60 mV) compared to a hyperpolarized potential (-100 mV). This >5-fold preference for the inactivated state is the biophysical hallmark of state-dependent inhibition [4]. Conversely, pore-blocking peptide toxins like ω-conotoxin GVIA show equal potency regardless of the holding potential (state-independent).

References

-

Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives Source: MDPI (Molecules) URL:[Link]

-

Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs Source: ResearchGate URL:[Link]

-

Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain Source: PubMed Central (PMC) URL:[Link]

-

A mixed Ca2+ channel blocker, A-1264087, utilizes peripheral and spinal mechanisms to inhibit spinal nociceptive transmission in a rat model of neuropathic pain Source: Journal of Neurophysiology URL:[Link]

High-throughput screening of 4-aminopiperidine libraries for biological activity

Abstract & Strategic Rationale

The 4-aminopiperidine (4-AP) moiety is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural versatility has led to FDA-approved therapeutics ranging from fentanyl (opioid receptor agonist) to astemizole (H1 antagonist) and vicriviroc (CCR5 antagonist).

This Application Note details a rigorous workflow for the High-Throughput Screening (HTS) of 4-AP combinatorial libraries. Unlike generic screening guides, this protocol addresses the specific physicochemical properties of piperidine derivatives (pKa ~9-10, solubility profiles) and integrates specific triage mechanisms to eliminate Pan-Assay Interference Compounds (PAINS).

Library Architecture & Design Principles

To maximize the probability of identifying high-quality hits, the library must be constructed with orthogonal diversity vectors. The 4-AP core offers two primary vectors for functionalization: the secondary amine at the N1 position and the primary amine at the C4 position .

Diversity Vectors

-

N1-Functionalization: Modulates lipophilicity (LogP) and tissue distribution. Common modifications include reductive amination with aryl aldehydes or alkylation with halides.

-

C4-Amide/Amine Coupling: Defines specific receptor interactions (hydrogen bonding). This is often the "warhead" or specificity determinant.

Visualization: 4-AP Scaffold Diversity

The following diagram illustrates the diversity strategy.

Figure 1: Structural logic for 4-aminopiperidine library construction, highlighting orthogonal diversity vectors at N1 and C4.

Assay Development & Validation (Pre-Screen)

Before screening the library, the assay window must be statistically validated. We utilize the Z-factor (

The Z-Factor Standard

A

- : Standard deviation of positive/negative controls.[1]

- : Mean signal of positive/negative controls.[1]

DMSO Tolerance Check

4-AP libraries are typically stored in 100% DMSO.

-

Protocol: Titrate DMSO from 0.1% to 5% in the assay buffer.

-

Acceptance: Signal degradation must be <10% at the final screening concentration (typically 0.5% - 1% DMSO).

HTS Protocol: Step-by-Step Workflow

This protocol assumes a G-Protein Coupled Receptor (GPCR) target (e.g., CCR5 or Mu-Opioid) using a calcium flux readout (FLIPR) or cAMP luminescence, as these are the most common biological targets for 4-AP scaffolds.

Reagent Setup

| Component | Specification | Purpose |

| Library Source | 384-well Echo-qualified LDV plates | 10 mM stock in DMSO |

| Cell Line | CHO-K1 or HEK293 overexpressing target | Biological host |

| Dispensing | Acoustic Liquid Handler (e.g., Labcyte Echo) | Non-contact, precise nL transfer |

| Detection | FLIPR Tetra or EnVision | Real-time fluorescence/luminescence |

| Control (Pos) | Known agonist (e.g., Fentanyl for MOR) | Defines Max Signal ( |

| Control (Neg) | Vehicle (DMSO) + Buffer | Defines Min Signal ( |

Experimental Workflow

Step 1: Assay Plate Preparation

-

Plate cells (5,000 cells/well) in 384-well black-wall/clear-bottom plates.

-

Incubate overnight at 37°C/5% CO2 to allow adherence.

Step 2: Compound Transfer (Acoustic)

-

Use acoustic dispensing to transfer 20 nL of library compounds (10 mM) into assay plates containing 20 µL buffer.

-

Target Concentration: 10 µM (0.1% DMSO final).

-

Critical Control: Columns 1 and 24 are reserved for High/Low controls (16 wells each).

Step 3: Incubation & Dye Loading

-

Add Calcium-sensitive dye (e.g., Fluo-4 AM) or cAMP detection reagent.

-

Incubate for 45-60 minutes at Room Temperature (RT) in the dark.

-

Note: RT incubation reduces "edge effects" often seen at 37°C.

-

Step 4: Signal Acquisition

-

Transfer plate to reader.

-

Inject agonist (if screening for antagonists) or buffer (if screening for agonists).

-

Record kinetics for 120 seconds.

Workflow Visualization

Figure 2: Linear HTS workflow utilizing acoustic dispensing for precision low-volume transfer.

Data Analysis & Hit Validation

Hit Selection Criteria

Do not rely solely on % Inhibition. Use the Z-Score to normalize plate-to-plate variability.

-

Hit Definition: Sample Signal > Mean Sample Signal + 3SD (

).

Triage: Eliminating PAINS

4-aminopiperidines are robust, but library synthesis often introduces reactive impurities. We must filter for Pan-Assay Interference Compounds (PAINS) .[2][3]

-

Mechanism: Many false positives act via redox cycling, metal chelation, or covalent modification of the receptor (e.g., thiols).

-

Counter-Screen Protocol:

-

Wild-Type (WT) Screen: Test hits against the parental cell line (null vector). Activity here indicates off-target toxicity or fluorescence interference.

-

Cheminformatics Filter: Run hits against SMARTS filters for known PAINS (e.g., rhodanine, ene-rhodanine, quinones).

-

Confirmation (Dose-Response)

"Cherry-pick" active wells and re-test in an 8-point dose-response curve (1 nM to 30 µM).

-

Valid Hit: Sigmoidal curve with Hill slope ~1.0.

-

Artifact: Steep Hill slope (>3.0) or bell-shaped curve (solubility issues).

References

-

Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Link

-

Iversen, P. W., et al. (2012). HCS Data Analysis and Informatics. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2] Journal of Medicinal Chemistry.[2][4][5] Link

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening.[5][6] Link

-

Kudryavtsev, K. V., et al. (2016). 4-Aminopiperidine-based scaffolds for library design.[7][8][9] Molecular Diversity.[10][11] Link

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 3. scispace.com [scispace.com]

- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. htsc.wustl.edu [htsc.wustl.edu]

- 7. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]

- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

Synthesis and evaluation of 4-aminopiperidines as cognition-enhancing drugs

An Application Guide to the Synthesis and Evaluation of 4-Aminopiperidine Derivatives as Cognition-Enhancing Agents

Introduction: The Quest for Cognitive Enhancement

Cognitive impairment is a debilitating symptom of numerous neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and age-related cognitive decline.[1][2] The development of effective therapeutic strategies, often termed nootropics or cognition enhancers, is a major focus of pharmaceutical research.[2][3] Animal models are indispensable in this endeavor, providing critical platforms for screening potential therapeutic compounds and understanding the neural underpinnings of cognitive function.[4][5]

Among the myriad of chemical scaffolds explored, 4-aminopiperidine derivatives have emerged as a particularly promising class of cognition-enhancing drugs.[6][7] These compounds often exert their effects through key mechanisms related to neurotransmission, primarily by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[8][9] This inhibition increases acetylcholine levels in the brain, which is beneficial as the cholinergic system is critically involved in learning and memory.[4] Furthermore, some derivatives may modulate other targets, such as N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity.[10][11]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and expert insights into the multistep process of synthesizing novel 4-aminopiperidine derivatives and evaluating their potential as cognition-enhancing agents through a structured cascade of in vitro and in vivo assays.

Section 1: Chemical Synthesis and Characterization

Expert Rationale: The synthetic strategy for novel 4-aminopiperidine derivatives must be robust, efficient, and versatile to allow for the creation of a diverse chemical library for structure-activity relationship (SAR) studies. The chosen route, reductive amination followed by acylation or sulfonylation, begins with commercially available piperidones, making it a cost-effective and scalable approach.[6] This method allows for systematic modification at two key positions: the piperidine nitrogen (N1) and the 4-amino group, which is critical for optimizing pharmacological activity.

General Synthetic Workflow

The overall process involves a logical progression from initial synthesis to rigorous characterization, ensuring that only pure, structurally confirmed compounds proceed to biological evaluation.

Sources

- 1. jetir.org [jetir.org]

- 2. Cognition Models and Drug Discovery - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Screening and personalizing nootropic drugs and cognitive modulator regimens in silico [frontiersin.org]

- 4. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. McLean investigator is optimizing animal models to accelerate neuropsychiatric drug development in humans | Mass General Brigham [massgeneralbrigham.org]

- 6. flore.unifi.it [flore.unifi.it]

- 7. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 9. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Overcoming side reactions in the N-alkylation of piperidines

Welcome to the Technical Support Center for Heterocyclic Functionalization. I am Dr. Aris, your Senior Application Scientist.

The N-alkylation of piperidines is a deceptive reaction. On paper, it is a simple nucleophilic substitution (

This guide is structured not just to tell you what to do, but why your previous attempts may have failed and how to engineer a self-validating protocol.

Module 1: The Quaternization Trap (Over-Alkylation)

The Problem: You target a tertiary amine (N-alkyl piperidine), but your LC-MS shows a mass of

The Causality: The product of your reaction, a tertiary amine, is often more nucleophilic than the starting secondary amine (piperidine) due to the inductive electron-donating effect of the new alkyl group. If the alkylating agent is present in excess or high local concentration, the product reacts again.

The Solution: Kinetic Control vs. Thermodynamic Evasion

Strategy A: Direct Alkylation (Kinetic Control)

Use this for primary, unhindered alkyl halides (e.g., Benzyl bromide, Ethyl iodide).

-

Stoichiometry is King: Never use >1.0 equivalent of alkyl halide. Use 0.9 equivalents to ensure the alkyl halide is the limiting reagent.

-

The "Infinite Dilution" Technique:

-

Base:

(3.0 eq) or DIPEA (1.5 eq). -

Protocol: Dissolve piperidine and base in solvent. Dissolve the alkyl halide in a separate volume of solvent and add it dropwise over 1–2 hours (syringe pump preferred). This keeps the concentration of electrophile low relative to the nucleophile.

-

Strategy B: Reductive Amination (Thermodynamic Evasion)

Use this for secondary alkyl groups or when over-alkylation is persistent.

-

Why it works: The intermediate iminium ion is formed reversibly. The hydride source (

) selectively reduces the iminium ion to the amine.[3] Once reduced, the resulting tertiary amine cannot form an imine again, preventing over-reaction.

Module 2: The Elimination Trap (Hofmann & E2)

The Problem: You observe the formation of alkenes or ring-opened products instead of the alkylated piperidine.

The Causality:

-

Competitive E2 Elimination: If you use a strong, bulky base (e.g.,

) or high heat with a secondary alkyl halide, the piperidine acts as a base, deprotonating the alkyl halide to form an alkene (Dehydrohalogenation). -

Hofmann Elimination: If quaternization occurs (see Module 1), the resulting salt can undergo ring opening upon workup with base, destroying your piperidine core.

The Solution:

-

Switch Bases: Use weak, non-nucleophilic bases like

or -

Switch Leaving Groups: Iodides are better leaving groups but also more prone to quaternization. Mesylates (

) or Tosylates (

Experimental Protocols

Protocol 1: Controlled Direct N-Alkylation

Best for: Primary alkyl halides (benzyl, methyl, ethyl).

-

Setup: Charge a round-bottom flask with Piperidine (1.1 mmol, 1.1 eq) and

(3.0 mmol, 3.0 eq) in anhydrous MeCN (5 mL). -

Addition: Dissolve Alkyl Halide (1.0 mmol, 1.0 eq) in MeCN (2 mL). Add this solution dropwise at 0°C or RT over 60 minutes.

-

Monitoring (Self-Validation): Check TLC after 50% addition.

-

Checkpoint: If a baseline spot (Quaternary salt) appears early, stop addition and switch to Protocol 2.

-

-

Workup: Filter off inorganic salts. Concentrate filtrate.[3][4] Partition between EtOAc and water.[3]

Protocol 2: Reductive Amination (The "Safe" Route)

Best for: Secondary alkyl groups (isopropyl, cyclopentyl) and preventing quaternization.

-

Imine Formation: Mix Piperidine (1.0 mmol) and Aldehyde/Ketone (1.1 mmol) in DCE (Dichloroethane) or DCM (5 mL). Stir for 30 min.

-

Note: If using a ketone, add catalytic Acetic Acid (1-2 drops) to catalyze iminium formation.

-

-

Reduction: Add Sodium Triacetoxyborohydride (

) (1.5 mmol) in one portion.-

Why this reagent? Unlike

, it is not strong enough to reduce the aldehyde/ketone directly, ensuring only the imine reacts.

-

-

Quench: Stir 4–16 h. Quench with saturated

.[2][3] -

Extraction: Extract with DCM. The product is almost exclusively the mono-N-alkylated species.

Decision Matrix & Mechanism Visualization

Figure 1: Strategic Decision Tree for Piperidine Functionalization

Caption: Selection logic for N-functionalization based on the steric and electronic nature of the electrophile.

Figure 2: The Pathway of Side Reactions

Caption: Mechanistic pathway showing how the target product becomes the precursor for the unwanted quaternary salt.

Comparative Data: Method Efficiency

| Feature | Direct Alkylation ( | Reductive Amination | Buchwald-Hartwig |

| Primary Risk | Over-alkylation (Quaternization) | Incomplete reduction | Catalyst poisoning |

| Atom Economy | High | Medium (requires hydride source) | Low (Ligands/Pd) |

| Selectivity | Moderate (Stoichiometry dependent) | High (Self-limiting) | High (Chemoselective) |

| Typical Yield | 40–70% | 75–95% | 60–90% |

| Substrate Scope | Primary Alkyl Halides | 1°/2° Aldehydes & Ketones | Aryl Halides |

Troubleshooting FAQ

Q1: The reaction mixture turned into a solid white cake. What happened? A: You likely formed the quaternary ammonium salt, which often precipitates out of non-polar or moderately polar solvents like Ether or MeCN.

-

Fix: Check the stoichiometry.[1][4][5] If you used excess alkyl halide, this is the result.[2][6][7][8] If you need to salvage the mono-alkylated product, try washing the solid with organic solvent (the salt is insoluble, the amine is soluble), but yield will be low.

Q2: I see a new spot on TLC that is less polar than my starting material, but NMR shows no ethyl group (using Et-I). A: You might have caused elimination of the ethyl iodide to ethylene gas, leaving you with unreacted piperidine. This happens if your base is too strong or the temperature is too high.

-

Fix: Switch to a weaker base (

) and lower the temperature.

Q3: Can I use Sodium Borohydride (

Q4: My product is water-soluble and I can't extract it. A: Piperidine derivatives are polar bases. If your aqueous layer is acidic, the product is protonated and trapped in the water.

-

Fix: Ensure the aqueous layer is pH > 10 (using NaOH or

) before extraction to ensure the amine is in its free-base form.

References

-

BenchChem. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." BenchChem Technical Guides. Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Master Organic Chemistry. "Reductive Amination, and How It Works." Link

-

Royal Society of Chemistry. "Buchwald-Hartwig amination of piperidine protocol." ChemSpider Synthetic Pages. Link

-

Organic Chemistry Portal. "Hofmann Elimination." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]

- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

Improving the regioselectivity of C-H functionalization on the piperidine ring

This guide functions as a Tier 3 Technical Support Center for medicinal chemists and process engineers. It addresses the regioselectivity challenges of piperidine C–H functionalization, moving beyond standard literature reviews to provide actionable troubleshooting workflows.

Status: Online | Tier: 3 (Advanced Application Support) | Topic: Regioselectivity Control (C2 vs. C3 vs. C4)

System Overview & Core Architecture

The piperidine ring is a "privileged scaffold" in drug discovery but presents a hostile environment for C–H activation due to two core system failures:

-

Catalyst Poisoning: The Lewis-basic nitrogen lone pair binds aggressively to electrophilic metal centers (Pd, Ir, Ru), killing the catalytic cycle.

-

Electronic Mismatch:

-

C2 (Alpha): Electronically activated (adjacent to N) but prone to over-oxidation and hydridic instability.

-

C3 (Beta): The "dead zone." Electronically deactivated by the inductive effect (

-withdrawing) and sterically unshielded. -

C4 (Gamma): Remote and unactivated, requiring steric control or radical vectors to access.

-

Module A: The Alpha-Position (C2)

Target:

🔧 Operational Workflow: Photoredox -Arylation

Mechanism: Hydrogen Atom Transfer (HAT) generates an

Protocol Visualization (DOT)

[1]

🛑 Troubleshooting Guide (Ticket #ALPHA-01)

| Symptom | Diagnosis | Resolution |

| Reaction Stalled (0% Conv.) | Quenching Failure. The amine substrate is not oxidizing the photocatalyst. | Check Redox Potentials: Ensure |

| C2/C6 Mixture | Regio-scrambling. Radical stabilizes at both alpha positions. | Blockade Strategy: Use a C2-substituted piperidine to force C6 functionalization, or use a bulky N-protecting group (e.g., N-TIPS) to sterically favor the less hindered alpha proton (rare). |

| Product Racemization | Radical Planarity. The | Stereocontrol: This is intrinsic. To restore chirality, you must use asymmetric co-catalysis (e.g., chiral phosphoric acids) or perform a subsequent resolution. |

Module B: The Beta-Position (C3)

Target: Meta-selective functionalization relative to Nitrogen. Primary Protocol: Pd(II)-Catalyzed C–H Activation with Transient Directing Groups (TDG). Alternative: Ir-Catalyzed Borylation (Steric Control).[2]

🔧 Operational Workflow: Transient Directing Groups

Concept: The C3 position is geometrically difficult to reach. A standard directing group (DG) on Nitrogen usually directs to C2. To hit C3, you need a "reaching" ligand or a TDG that binds to a C4-substituent (less common) or specific ligand geometry.

Current Best Practice: Use of amino-acid derived ligands that form a specific palladacycle geometry favoring the

Protocol Visualization (DOT)

🛑 Troubleshooting Guide (Ticket #BETA-02)

| Symptom | Diagnosis | Resolution |

| Exclusive C2 Product | DG Failure. The catalyst is coordinating to the N-protecting group (e.g., 2-pyridyl) and directing to C2. | Switch Ligand/DG: If using Pd, ensure you are using a ligand known for |

| Low Yield (<20%) | Catalyst Arrest. The piperidine nitrogen is binding the Pd/Ir center too tightly. | Lewis Acid Additive: Add |

| C3/C4 Mixtures | Steric Ambiguity. In Ir-borylation, C3 and C4 often have similar steric profiles if the N-PG is small. | Bulky Up: Switch to N-TIPS or N-Boc. The large group shields C2/C6, and the "roof" effect can push the catalyst toward C4. For C3, you specifically need a directing group geometry. |

Module C: The Gamma-Position (C4)

Target: Distal Functionalization. Primary Protocol: Protonated Minisci Reaction. Secondary Protocol: Sterically Controlled Ir-Catalyzed Borylation.

🔧 Operational Workflow: The Minisci Reaction

Mechanism: Radical addition to a protonated heterocycle.[3][4][5] Why C4? Protonation of the Nitrogen creates a pyridinium-like species. The electron-deficient ring deactivates C2/C3 (inductive effect) and directs nucleophilic alkyl radicals to C4 (electronic and steric preference).

🛑 Troubleshooting Guide (Ticket #GAMMA-03)

| Symptom | Diagnosis | Resolution |

| Polylkylation | Product Activation. The alkylated product is more electron-rich than the starting material, inviting a second attack. | Control Conversion: Stop reaction at 60-70% conversion. Use a biphasic system (DCM/Water) to extract the product away from the radical source immediately. |

| C2 Selectivity (Wrong Isomer) | pH Drift. The reaction mixture is not acidic enough. If the N is not protonated, the radical attacks the C2 position (alpha-amino radical stability). | Acidify: Ensure pH < 2. Use TFA or |

| Low Radical Generation | Oxidant Failure. Persulfate/Ag+ system is dead. | Reagent Freshness: Ammonium persulfate is hygroscopic and degrades. Use fresh reagent. Degas the solvent thoroughly (oxygen quenches alkyl radicals). |

Reference Data & Citations

Key Reaction Parameters Table

| Parameter | C2 (Alpha) | C3 (Beta) | C4 (Gamma) |

| Primary Driver | Electronic (Stabilized Radical) | Geometric (Directing Group) | Steric / Electronic (Protonation) |

| Catalyst Class | Photoredox (Ir/Ru) | Pd(II) or Ir(I) | Radical Initiator ( |

| N-State | Neutral (usually) | Protected (Amide/Urea) | Protonated (Acidic) |

| Key Risk | Over-oxidation | Low Reactivity | Polylkylation |

References

-

Photoredox

-Arylation: McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an -

Ir-Catalyzed Borylation (Steric Control): Partridge, B. M., & Hartwig, J. F. (2013).[6] Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation.[6] Organic Letters, 15(1), 140–143.[6] Link

-

Transient Directing Groups: Shi, H., et al. (2016). Transient Directing Groups for Enantioselective C(sp3)–H Arylation of Aliphatic Amines. Nature, 533, 78–82. Link

-

C4-Selective Minisci: Proctor, R. S. J., & Phipps, R. J. (2019).[4] Recent Advances in Minisci-Type Reactions. Angewandte Chemie Int. Ed., 58(39), 13666-13699. Link

-

Baran C4-Blocking Strategy: Choi, J., et al. (2021).[7] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Remote iridium-catalyzed C−H borylation directed by steric shields via inter- and intramolecular hydrogen bonding - American Chemical Society [acs.digitellinc.com]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]

- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

Technical Support Center: Purification of Polar Amine Compounds

Welcome to the Technical Support Center. The chromatographic purification of polar amines presents a notorious dual-challenge for researchers and drug development professionals. Their high hydrophilicity often results in poor retention on standard reversed-phase (RP) columns, while their basicity drives secondary electrostatic interactions with stationary phases, causing severe peak tailing, irreversible adsorption, and poor recovery[1][2].

This guide provides field-proven troubleshooting strategies, self-validating methodologies, and mechanistic explanations to help you successfully isolate these challenging compounds.

Diagnostic Workflow

Before adjusting your mobile phase or switching columns, use the diagnostic workflow below to identify the most scientifically sound purification strategy based on your compound's chromatographic behavior.

Caption: Decision workflow for selecting the optimal polar amine purification strategy.

Frequently Asked Questions & Troubleshooting Guide

Q: Why does my basic amine exhibit severe peak tailing on a standard C18 column, and how can I fix it?

Cause: Peak tailing for basic compounds on silica-based reversed-phase columns is primarily caused by secondary interactions. While the primary retention mechanism is hydrophobic, the positively charged amine group interacts electrostatically with negatively charged, ionized residual silanol groups (Si-O⁻) on the silica surface. These silanols become active at a mobile phase pH > 3.0[2][3].

Solutions:

-

Low pH (pH < 3.0): Use a low pH buffer (e.g., 0.1% TFA or phosphate buffer pH 2.5). This protonates the silanol groups (pKa ~3.5–4.5), neutralizing them and significantly reducing electrostatic attraction[2][4].

-

High pH (pH > 10.0): If using a high-pH stable column (e.g., polymer-based or specialized hybrid silica), raise the pH above the amine's pKa. This deprotonates the amine, converting it to its neutral free-base form, eliminating the ionic interaction entirely and increasing hydrophobic retention[5].

-

Competing Bases: Add a silanol suppressor like Triethylamine (TEA) at 5–10 mM. TEA outcompetes the bulky amine analyte for the active silanol sites, shielding your target compound[3][4].

Q: My highly polar amine elutes in the void volume on a C18 column. How can I retain it?

Cause: Highly polar compounds lack the hydrophobicity required to partition into the C18 stationary phase. Attempting to force retention with 100% aqueous mobile phases often leads to stationary phase collapse (dewetting) and irreproducible retention.

Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (bare silica, amine, amide, or zwitterionic) and a water-miscible organic solvent (typically acetonitrile)[6][7]. In HILIC, water acts as the strong eluting solvent. The retention mechanism relies on the analyte partitioning from the organic-rich mobile phase into a water-enriched layer immobilized on the polar stationary phase[8].

Q: I need to isolate a polar amine from a complex biological matrix. What is the best sample cleanup approach?

Solution: Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) is highly effective for basic amines. SCX sorbents contain sulfonic acid functional groups (pKa < 1) that remain negatively charged across almost all pH ranges[9][10]. By loading your sample at a low pH where the amine is positively charged, the amine is strongly retained via electrostatic interactions. This allows you to aggressively wash away neutral and acidic impurities before eluting the amine with a high-pH solution[9][11].

Data Presentation: Optimization Matrices

Table 1: Mobile Phase Additives for Amine Purification (RP-HPLC)

| Additive | Typical Concentration | Mechanism of Action | Best Use Case |

| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Lowers pH to < 3.0 (neutralizing silanols) and acts as an ion-pairing agent. | Peptides and highly basic amines requiring MS-compatible volatility. |

| Triethylamine (TEA) | 0.1% - 1.0% | Competes with the analyte for active silanol sites on the stationary phase. | Severe peak tailing on older "Type A" silica columns[4]. |

| Ammonium Hydroxide (NH₄OH) | 0.1% (pH ~10.5) | Deprotonates the amine (pH > pKa), converting it to a neutral, hydrophobic state. | Increasing retention of polar amines on high-pH stable columns[5]. |

Table 2: Column Chemistry Selection Guide

| Column Chemistry | Phase Type | Primary Retention Mechanism | Analyte Suitability |

| C18 (Endcapped) | Reversed-Phase | Hydrophobic partitioning | Moderately polar amines (requires pH control). |

| Zwitterionic (ZIC) | HILIC | Partitioning into aqueous layer & weak electrostatic | Highly polar, water-soluble amines[8]. |

| SCX (Sulfonic Acid) | Ion Exchange | Strong electrostatic attraction | Basic amines in complex matrices (SPE cleanup)[9]. |

Experimental Protocols

Protocol 1: HILIC Method Development for Polar Amines

Causality Check: HILIC requires a minimum of 3-5% water in the mobile phase to maintain the immobilized aqueous layer on the stationary phase. Without this layer, partitioning cannot occur, and peak shapes will degrade[8].

-

Column Selection: Select a bare silica, amide, or zwitterionic (ZIC-HILIC) column.

-

Mobile Phase Preparation:

-

Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in Water (pH adjusted to 3.0 - 5.0). Note: Volatile buffers are critical in HILIC to ensure reproducible ionization and retention[7].

-

Mobile Phase B (Weak Solvent): 100% Acetonitrile. (Do not use Methanol, as its protic nature disrupts the aqueous layer[6]).

-

-

Gradient Design: Start at 95% B and run a gradient down to 50% B over 15–20 column volumes[12].

-

Sample Preparation (Critical): Dissolve the sample in a diluent matching the starting mobile phase (e.g., 95% Acetonitrile). Injecting samples dissolved in 100% water will cause the sample solvent to act as a strong eluent, leading to peak distortion and breakthrough[12].

-

Equilibration: HILIC columns require longer equilibration times than RP columns. Flush with at least 10-15 column volumes of the starting mobile phase before the first injection.

Protocol 2: Strong Cation Exchange (SCX) SPE Workflow

Causality Check: SCX relies on the electrostatic attraction between the protonated amine and the ionized sulfonic acid group. The loading pH must be below the analyte's pKa, and the elution pH must be above it[9][11].

-

Conditioning: Pass 3–5 bed volumes of Methanol through the SCX cartridge, followed by 3–5 bed volumes of Acidic Water (e.g., 2% Formic Acid in Water). Do not let the sorbent dry out.

-

Sample Loading: Adjust the sample pH to at least 2 units below the pKa of the target amine (e.g., pH 3.0–4.0) to ensure >99% protonation. Load the sample onto the cartridge at a controlled flow rate of 1–2 mL/min[9].

-

Washing (Interference Removal):

-

Wash with 5 bed volumes of Acidic Water to remove polar neutrals and acidic compounds.

-

Wash with 5 bed volumes of 100% Methanol to remove hydrophobic neutral impurities. The basic amine remains electrostatically locked to the SCX phase.

-

-

Elution: Elute the target amine using 3–5 bed volumes of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

-

Mechanism: The high pH (> pKa + 2) deprotonates the amine, neutralizing its positive charge. This breaks the electrostatic interaction with the SCX sorbent, allowing the purified free-base amine to elute[9].

-

References

-

Phenomenex. How to Reduce Peak Tailing in HPLC?[Link]

-

Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.[Link]

-

Biotage. What can I use to purify polar reaction mixtures?[Link]

-

Element Lab Solutions. Peak Tailing in HPLC.[Link]

-

Teledyne Labs. HILIC Purification Strategies for Flash Chromatography.[Link]

-

Buchi. Why HILIC is what your polar compounds need for purification.[Link]

-

Agilent. Tips and Tricks of HPLC System Troubleshooting.[Link]

-

Olsen BA. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. J Chromatogr A. 2001.[Link]

-

Płotka-Wasylka J, et al. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. J Chromatogr A. 2021.[Link]

Sources

- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 5. agilent.com [agilent.com]

- 6. biotage.com [biotage.com]

- 7. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 9. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. obrnutafaza.hr [obrnutafaza.hr]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. teledynelabs.com [teledynelabs.com]

Managing the formation of quaternary ammonium salts in piperidine reactions

Topic: Managing Quaternary Ammonium Salt (QAS) Formation Audience: Pharmaceutical Researchers & Process Chemists

Welcome to the Technical Support Center

You are encountering a classic challenge in secondary amine functionalization: The Menshutkin Competency . In piperidine alkylation, the product (a tertiary amine) is often as nucleophilic—or more so—than the starting material. Without strict kinetic control, the reaction cascades into over-alkylation, forming irreversible quaternary ammonium salts (QAS).

This guide provides the mechanistic insight, protocols, and purification strategies required to isolate your target

Part 1: Mechanism & Root Cause Analysis

Q: Why is my reaction turning into a solid brick?

A: You are likely witnessing the precipitation of Quaternary Ammonium Salts.

The alkylation of piperidine is a stepwise

-

Step 1 (Desired): Piperidine attacks the alkyl halide (

) to form the -

Step 2 (Undesired): The newly formed

-alkylpiperidine attacks another equivalent of

The Trap: In many non-polar solvents, the QAS is insoluble and precipitates, driving the equilibrium toward further over-alkylation. Furthermore, alkyl groups are electron-donating. Adding an alkyl group to piperidine increases the electron density on the nitrogen, potentially making the product (

Visualizing the Pathway

The following diagram illustrates the competitive landscape of the reaction.

Figure 1: The competitive alkylation pathway. If k2 ≥ k1, QAS formation is unavoidable without stoichiometric control.

Part 2: Strategic Decision Making